molecular formula C19H24O3 B061951 Androst-5-en-4,7,17-trione CAS No. 184435-18-5

Androst-5-en-4,7,17-trione

Cat. No. B061951
M. Wt: 300.4 g/mol
InChI Key: OAOOSQMVGGCQGG-XDQNADNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-5-en-4,7,17-trione, also known as 7-keto DHEA, is a naturally occurring metabolite of dehydroepiandrosterone (DHEA). It is a steroid hormone that is produced by the adrenal glands and is involved in the regulation of various physiological processes in the body. In recent years, there has been a growing interest in the scientific research application of androst-5-en-4,7,17-trione due to its potential health benefits.

Mechanism Of Action

The mechanism of action of androst-5-en-4,7,17-trione is not fully understood. However, it is believed to work by increasing the levels of certain hormones in the body, such as testosterone and thyroid hormones. It may also work by increasing the rate of metabolism and promoting the breakdown of fat cells.

Biochemical And Physiological Effects

Androst-5-en-4,7,17-trione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of testosterone and thyroid hormones in the body, which can lead to increased muscle mass, improved mood, and increased energy levels. It has also been shown to increase the rate of metabolism, which can lead to weight loss. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using androst-5-en-4,7,17-trione in lab experiments is that it is a naturally occurring hormone that is produced by the body. This means that it is less likely to have adverse effects on the body compared to synthetic hormones. However, one limitation of using androst-5-en-4,7,17-trione in lab experiments is that it can be difficult to isolate and purify from other compounds in the body.

Future Directions

There are several future directions for the scientific research application of androst-5-en-4,7,17-trione. One area of interest is its potential to treat various medical conditions such as depression, anxiety, and cardiovascular disease. Another area of interest is its potential to improve cognitive function and aid in weight loss. Additionally, further research is needed to fully understand the mechanism of action of androst-5-en-4,7,17-trione and its potential health benefits.

Synthesis Methods

Androst-5-en-4,7,17-trione can be synthesized from DHEA using chemical reactions. The most common method of synthesis involves the oxidation of DHEA using a specific enzyme that converts it into androst-5-en-3β,7β-diol. This intermediate is then oxidized further to produce androst-5-en-4,7,17-trione.

Scientific Research Applications

Androst-5-en-4,7,17-trione has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-aging effects, improve cognitive function, and aid in weight loss. It has also been studied for its potential to treat various medical conditions such as depression, anxiety, and cardiovascular disease.

properties

CAS RN

184435-18-5

Product Name

Androst-5-en-4,7,17-trione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-4,7,17-trione

InChI

InChI=1S/C19H24O3/c1-18-8-3-4-14(20)13(18)10-15(21)17-11-5-6-16(22)19(11,2)9-7-12(17)18/h10-12,17H,3-9H2,1-2H3/t11-,12-,17-,18+,19-/m0/s1

InChI Key

OAOOSQMVGGCQGG-XDQNADNFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCCC4=O)C

SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCCC4=O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCCC4=O)C

synonyms

androst-5-en-4,7,17-trione

Origin of Product

United States

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